1-(2-Methyl-1,3-thiazol-4-yl)ethane-1-thiol
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
1-(2-Methyl-1,3-thiazol-4-yl)ethane-1-thiol is a sulfur-containing heterocyclic compound characterized by a thiazole core substituted with a methyl group and an ethanethiol moiety. Its systematic IUPAC name derives from the hierarchical rules for naming heterocyclic systems. The parent structure, 1,3-thiazole , is a five-membered aromatic ring containing one sulfur atom at position 1 and one nitrogen atom at position 3. The substituents are assigned numerical positions based on their attachment points relative to the heteroatoms.
The methyl group occupies position 2 of the thiazole ring, while the ethane-1-thiol group (a two-carbon chain with a terminal thiol functional group) is attached to position 4. The term "ethane-1-thiol" specifies that the thiol (-SH) group resides on the first carbon of the ethane chain. The molecular formula, C₆H₉NS₂ , reflects the composition of the thiazole backbone (C₃H₃NS) combined with the methyl (CH₃) and ethanethiol (C₂H₅S) substituents. The molecular weight is 159.3 g/mol , calculated from the atomic masses of its constituent elements.
Structural Breakdown of the Molecular Formula
| Component | Contribution to Formula |
|---|---|
| Thiazole core | C₃H₃NS |
| Methyl group | CH₃ |
| Ethanethiol | C₂H₅S |
| Total | C₆H₉NS₂ |
CAS Registry Number and Alternative Naming Conventions
The compound is uniquely identified by its CAS Registry Number 1593794-99-0 , a universal identifier assigned by the Chemical Abstracts Service. This alphanumeric code distinguishes it from structurally similar molecules, such as 1-(4-methyl-1,3-thiazol-2-yl)ethanol (CAS 7586-99-4) or 1-[2-(aminomethyl)-1,3-thiazol-4-yl]ethan-1-one (CAS 67967921), which differ in substituent placement or functional groups.
Alternative naming conventions for this compound are limited due to its specificity. In non-IUPAC contexts, it may be referred to descriptively as 2-methyl-4-ethane-1-thiol-1,3-thiazole , emphasizing the substituent positions. However, such variants are rare and not standardized.
Structural Depiction and Isomeric Considerations
The molecular structure of this compound consists of a planar thiazole ring with two substituents:
- A methyl group at position 2.
- An ethane-1-thiol chain at position 4.
Structural Representation
S
│
1 ── N ── C(2-CH₃)
│ │
C═C─C(4-CH₂CH₂SH)
The thiazole ring exhibits aromaticity due to delocalized π-electrons across the sulfur, nitrogen, and carbon atoms. The ethane-1-thiol substituent adopts a staggered conformation, minimizing steric hindrance between the thiol group and the thiazole ring.
Isomeric Forms
- Positional Isomerism : Altering substituent positions (e.g., moving the methyl group to position 4 or the ethanethiol to position 2) would yield distinct compounds, such as 1-(4-methyl-1,3-thiazol-2-yl)ethane-1-thiol .
- Stereoisomerism : The compound lacks chiral centers or double bonds, precluding enantiomeric or geometric isomerism.
Key Physicochemical Properties (from Experimental Data)
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉NS₂ |
| Molecular Weight | 159.3 g/mol |
| Density | Not available |
| Boiling Point | Not available |
The absence of reported density and boiling point data suggests that experimental measurements for this compound remain unpublished or proprietary.
Properties
Molecular Formula |
C6H9NS2 |
|---|---|
Molecular Weight |
159.3 g/mol |
IUPAC Name |
1-(2-methyl-1,3-thiazol-4-yl)ethanethiol |
InChI |
InChI=1S/C6H9NS2/c1-4(8)6-3-9-5(2)7-6/h3-4,8H,1-2H3 |
InChI Key |
GOWFUNKADNWKFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(C)S |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiazole Ring
The thiazole ring can be formed by reacting an aldehyde with a sulfur source and an amine. For example, the reaction of an aldehyde with sulfur and a primary amine in the presence of copper chloride is a common method for synthesizing thiazoles.
Thiolation
Thiolation involves converting a carbonyl group to a thiol group. This can be achieved by reacting the carbonyl compound with hydrogen sulfide in the presence of a base like sodium hydroxide. Alternatively, thiourea or Lawesson’s reagent can be used under reflux conditions in anhydrous solvents.
Detailed Synthesis Steps
Step 1: Formation of the Thiazole Ring
- React an appropriate aldehyde (e.g., acetaldehyde) with sulfur and a primary amine (e.g., methylamine) in the presence of copper chloride to form a thiazole ring.
Step 2: Introduction of the Ethane Backbone
- React the thiazole derivative with ethyl bromoacetate to introduce the ethane backbone. This step may require a base to facilitate nucleophilic substitution.
Step 3: Thiolation
- Convert the carbonyl group of the ethane backbone to a thiol group using hydrogen sulfide and sodium hydroxide, or thiourea/Lawesson’s reagent under reflux conditions.
Reaction Conditions and Optimization
- Temperature Control : Reactions involving thiourea or Lawesson’s reagent typically require temperatures between 70°C to 80°C.
- Solvent Selection : Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred for thiolation reactions.
- Catalyst Selection : Catalysts such as Bleaching Earth Clay can enhance yields in certain solvents.
- Green Chemistry Approaches : Using recyclable solvents like polyethylene glycol (PEG-400) can reduce environmental impact.
Computational Chemistry for Predicting Reactivity
Density Functional Theory (DFT) can be used to predict the electronic properties and reactivity of thiazole derivatives. This involves analyzing the Frontier Molecular Orbitals (FMOs) to identify nucleophilic and electrophilic sites, calculating reactivity indices like global hardness and chemical potential, and performing docking simulations to predict interactions with biological targets.
Data Table: General Synthesis Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Thiazole Formation | Aldehyde, Sulfur, Amine, CuCl | Basic Conditions | Variable |
| Ethane Backbone Introduction | Thiazole Derivative, Ethyl Bromoacetate | Nucleophilic Substitution | Moderate |
| Thiolation | Carbonyl Compound, H2S/NaOH or Thiourea/Lawesson’s Reagent | Reflux in Anhydrous Solvent | High |
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-1,3-thiazol-4-yl)ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thioether.
Substitution: The methyl group on the thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thioethers.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
1-(2-Methyl-1,3-thiazol-4-yl)ethane-1-thiol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1,3-thiazol-4-yl)ethane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. The thiazole ring can also interact with biological receptors and enzymes, influencing their activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Functional Group Variations
Table 1: Key Structural and Functional Differences
Key Observations :
- Thiol vs. Ketone : The thiol group in the target compound enhances nucleophilicity and redox activity compared to ketones, enabling disulfide bond formation (critical in protein interactions). Ketones, however, participate in hydrogen bonding as acceptors, improving solubility .
- Methyl groups (e.g., ) improve metabolic stability.
- Amine Derivatives : Compounds like exhibit basicity, enabling salt formation for enhanced bioavailability, but may require protective strategies during synthesis.
Biological Activity
1-(2-Methyl-1,3-thiazol-4-yl)ethane-1-thiol is a sulfur-containing organic compound that has garnered attention due to its diverse biological activities. Compounds containing thiazole moieties are known for their pharmacological potential, including antimicrobial, anticancer, and enzyme inhibitory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The sulfur atom in the thiazole ring plays a crucial role in binding to proteins and enzymes, which can lead to the inhibition or activation of specific biochemical pathways. This mechanism is significant in its applications as an enzyme inhibitor and in the treatment of various diseases.
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit potent antimicrobial properties against a range of pathogens. For instance, compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 32 µg/mL |
| 2 | Escherichia coli | 16 µg/mL |
| 3 | Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Thiazole compounds have also been investigated for their anticancer properties. A study highlighted that derivatives could inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study: Cytotoxicity Against MDA-MB-231 Cells
In a study assessing the cytotoxic effects of thiazole derivatives on breast cancer cells (MDA-MB-231), it was found that:
- IC50 Values :
- 12 h : 37.16 µM
- 24 h : 22.36 µM
- 48 h : 15.29 µM
These results indicate a dose-dependent response, suggesting that the compound effectively inhibits cancer cell growth over time .
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activity, particularly against urease and acetylcholinesterase (AChE). These enzymes are critical in various metabolic processes, and their inhibition can have therapeutic implications.
Table 2: Enzyme Inhibition Data
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| Urease | 1-(2-Methyl...) | 0.0019 ± 0.0011 |
| Acetylcholinesterase | 1-(2-Methyl...) | Not specified |
The IC50 value for urease indicates that this compound is significantly more effective than standard inhibitors like thiourea (IC50 = 4.7455 ± 0.0545 µM), showcasing its potential as a lead candidate for drug development .
Q & A
Basic Questions
Q. What are the established synthetic routes for 1-(2-Methyl-1,3-thiazol-4-yl)ethane-1-thiol in laboratory settings?
- Methodological Answer : A common approach involves cyclocondensation of thioamide precursors with α-haloketones under reflux conditions. For example, analogous thiazole syntheses utilize hydrazine hydrate in glacial acetic acid with α,β-unsaturated ketones, followed by recrystallization for purification . Thiolation steps may require protecting-group strategies to stabilize the thiol moiety during synthesis.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on the thiazole ring protons (δ 6.5–8.5 ppm for aromatic protons) and the thiol group (δ ~1.5–2.5 ppm for –SH, though often broad or absent due to exchange). The methyl group on the thiazole typically appears as a singlet near δ 2.3 ppm .
- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns indicative of thiazole ring cleavage.
- IR Spectroscopy : Key stretches include C–S (600–700 cm⁻¹) and S–H (2550–2600 cm⁻¹) bonds .
Q. What are the common challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer : Poor crystallization may arise from the thiol group’s propensity for oxidation or disulfide formation. Solutions include:
- Using inert atmospheres (N₂/Ar) during crystal growth.
- Employing slow evaporation with high-purity solvents.
- Structural refinement via SHELXL for accurate resolution of sulfur-containing moieties . Visualization tools like ORTEP-3 aid in validating molecular geometry .
Advanced Research Questions
Q. How can researchers optimize the functionalization of the thiazole ring for targeted biological activity?
- Methodological Answer : Electrophilic aromatic substitution (EAS) is key. For example:
- Nitration : Use fuming HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at the 5-position of the thiazole.
- Sulfonation : SO₃/H₂SO₄ under controlled conditions.
Post-functionalization, validate regioselectivity via X-ray crystallography .
Q. What strategies are recommended for resolving contradictory results in the compound’s biological activity across different assay systems?
- Methodological Answer :
- Purity Verification : Use HPLC with UV/Vis or MS detection to rule out degradation products.
- Orthogonal Assays : Combine in vitro (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) models to confirm activity.
- Metastability Analysis : Test thiol oxidation products (e.g., disulfides) using TLC or LC-MS .
Q. How can conformational analysis of the ethane-1-thiol moiety be performed using computational methods?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets. Compare computed bond angles/distances with crystallographic data from SHELXL-refined structures .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water/DMSO) to assess thiol group flexibility and hydrogen-bonding interactions .
Q. What are the best practices for handling and stabilizing the thiol group during experimental procedures?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
